N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
- Isoindole is incorporated through a condensation reaction with an appropriate amine.
- The isoindole ring contributes to the compound’s unique properties.
Acetylation:
- The final step involves acetylating the amine group to obtain Compound X.
Industrial Production:
Industrial-scale production methods are proprietary, but researchers have explored scalable routes to meet demand.
Preparation Methods
Synthetic Routes:
The synthesis of Compound X involves several steps. One common synthetic route includes the following:
-
Formation of the 1,2,4-triazole ring:
- Starting from 4-methoxyphenylacetic acid, the 1,2,4-triazole ring is formed via cyclization reactions.
- The triazole ring is essential for Compound X’s biological activity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form derivatives with altered properties.
Reduction: Reduction leads to modified functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: These depend on reaction conditions and substituents but may include regioisomers and stereoisomers.
Scientific Research Applications
Compound X finds applications in:
Medicine: Potential as an anticancer agent or in other therapeutic areas.
Chemistry: As a building block for novel compounds.
Biology: Studying cellular pathways and molecular interactions.
Industry: In drug development or materials science.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the triazole and isoindole moieties. Similar compounds include indole derivatives like indole-3-acetic acid .
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-14-9-6-13(7-10-14)8-11-18-23-21(26-25-18)24-19(27)12-17-15-4-2-3-5-16(15)20(28)22-17/h2-7,9-10,17H,8,11-12H2,1H3,(H,22,28)(H2,23,24,25,26,27) |
InChI Key |
UFEWZPHUQKTADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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